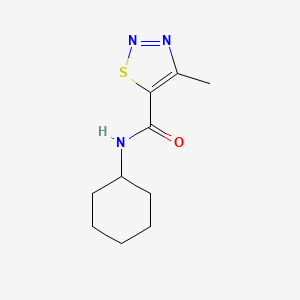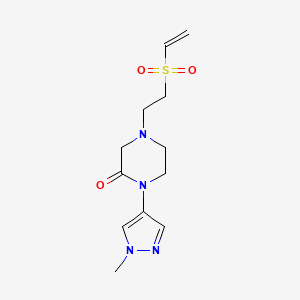
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Mechanism of Action
Target of Action
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid It’s known that thiadiazole derivatives have shown potential antimicrobial activity, mainly against gram-positive bacteria .
Mode of Action
It’s known that thiadiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The lipophilicity of thiadiazole derivatives can influence their bioavailability .
Result of Action
It’s known that thiadiazole derivatives can have diverse biological activities, including antimicrobial activity .
Action Environment
The environmental factors can influence the action of thiadiazole derivatives .
Preparation Methods
The synthesis of N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Comparison with Similar Compounds
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid . These compounds share similar structural features but differ in their substituents and biological activities.
Properties
IUPAC Name |
N-cyclohexyl-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-13-12-7)10(14)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCWFGLFARJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2489020.png)
![2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline](/img/structure/B2489021.png)
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)
![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)
![N-(2-ethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2489027.png)
![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)
![2-(2-methylphenyl)-5-(3-nitrophenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2489033.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)



![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)
![1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2489042.png)
